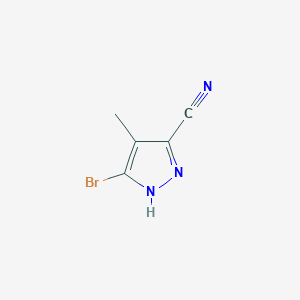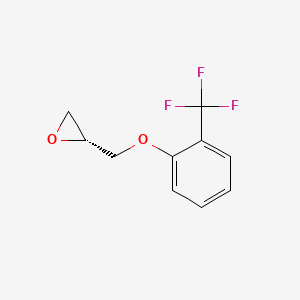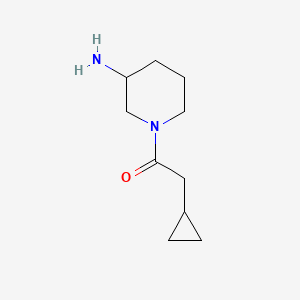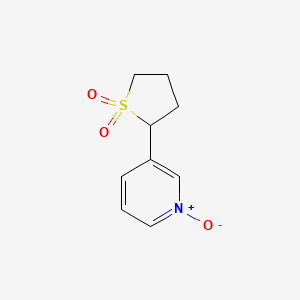
5-Bromo-4-methyl-1H-pyrazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a nitrile group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methyl-1H-pyrazole-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, a typical synthetic route might involve the reaction of 4-methyl-3-nitro-1H-pyrazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position. The nitrile group can be introduced through a subsequent reaction with a suitable cyanating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, nitrile introduction, and purification through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-4-methyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-4-methyl-1H-pyrazole-3-carbonitrile.
Applications De Recherche Scientifique
5-Bromo-4-methyl-1H-pyrazole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in biological research to study enzyme interactions and cellular pathways.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile
- 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
- 5-Amino-1H-pyrazole-4-carbonitrile
Uniqueness: 5-Bromo-4-methyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H4BrN3 |
|---|---|
Poids moléculaire |
186.01 g/mol |
Nom IUPAC |
5-bromo-4-methyl-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C5H4BrN3/c1-3-4(2-7)8-9-5(3)6/h1H3,(H,8,9) |
Clé InChI |
KWLCCZJEPVUQKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NN=C1C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)


![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13152643.png)





![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)

![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)
![N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide](/img/structure/B13152695.png)
